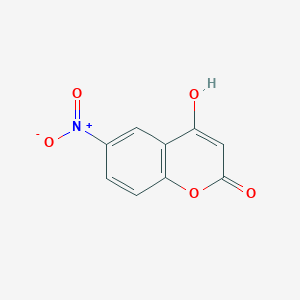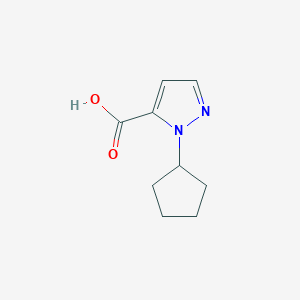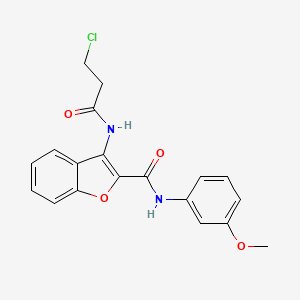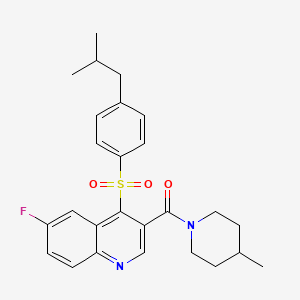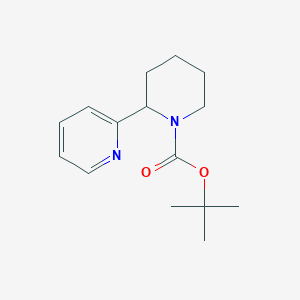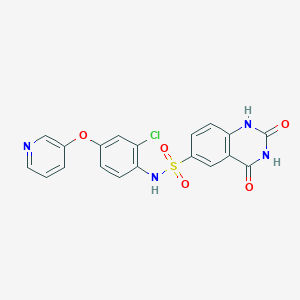![molecular formula C15H27BO2 B2660859 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246885-43-6](/img/structure/B2660859.png)
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DMDO-BF2, is a boron-containing compound that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including oxidation, epoxidation, and cyclopropanation. In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the reaction of 4,4-dimethylcyclohexanone with triethylborane followed by oxidation with hydrogen peroxide to form the intermediate 4,4-dimethylcyclohexylideneboronic acid. This intermediate is then reacted with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol in the presence of a palladium catalyst to form the final product.
Starting Materials
4,4-dimethylcyclohexanone, triethylborane, hydrogen peroxide, 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol, palladium catalyst
Reaction
Step 1: Reaction of 4,4-dimethylcyclohexanone with triethylborane to form 4,4-dimethylcyclohexylboronic acid, Step 2: Oxidation of 4,4-dimethylcyclohexylboronic acid with hydrogen peroxide to form 4,4-dimethylcyclohexylideneboronic acid, Step 3: Reaction of 4,4-dimethylcyclohexylideneboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-diol in the presence of a palladium catalyst to form 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Wirkmechanismus
The mechanism of action of DMDO-BF2 in organic synthesis involves the transfer of an oxygen atom from the boron center to the substrate. This results in the formation of an intermediate that can undergo further reactions to yield the desired product. The mechanism of action of DMDO-BF2 in biological systems is less well understood, but it is thought to involve the interaction of the boron center with biomolecules such as proteins and nucleic acids.
Biochemische Und Physiologische Effekte
DMDO-BF2 has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. It has also been studied for its potential use as an imaging agent for MRI. In addition, DMDO-BF2 has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMDO-BF2 is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations and is relatively easy to handle. In addition, DMDO-BF2 has been shown to have antimicrobial properties, making it useful as a disinfectant for medical equipment.
One of the limitations of DMDO-BF2 is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, which could limit its use in biological systems. In addition, DMDO-BF2 is a relatively expensive reagent, which could limit its use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the study of DMDO-BF2. One area of research could be the development of new synthetic applications for DMDO-BF2. For example, it could be used in the synthesis of new drugs or materials.
Another area of research could be the further study of DMDO-BF2's potential use in biological systems. This could involve the development of new imaging agents for MRI or the development of new anticancer drugs.
Finally, the potential toxicity of DMDO-BF2 could be further studied to determine its safety for use in biological systems. This could involve the development of new derivatives of DMDO-BF2 that are less toxic or the study of its interactions with biomolecules in more detail.
Wissenschaftliche Forschungsanwendungen
DMDO-BF2 has been used in a variety of scientific research applications. One of its most notable uses is in the area of organic synthesis. DMDO-BF2 has been used as a reagent for the oxidation of alcohols to aldehydes and ketones, as well as for the epoxidation of alkenes. It has also been used for the cyclopropanation of alkenes and the oxidation of sulfides to sulfoxides.
In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems. It has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. DMDO-BF2 has also been studied for its potential use as an imaging agent for magnetic resonance imaging (MRI).
Eigenschaften
IUPAC Name |
2-[(4,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-13(2)9-7-12(8-10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTLYUKOYPLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

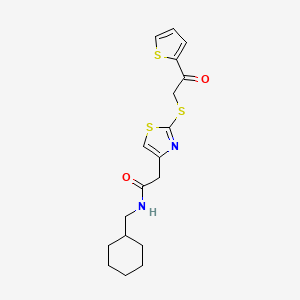
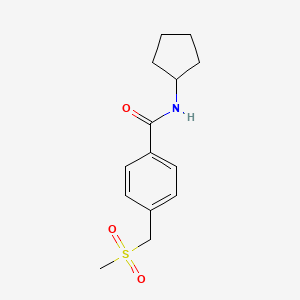
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
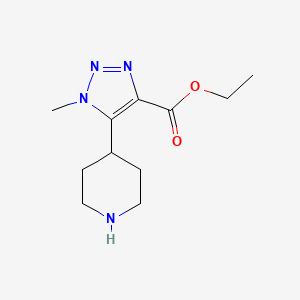
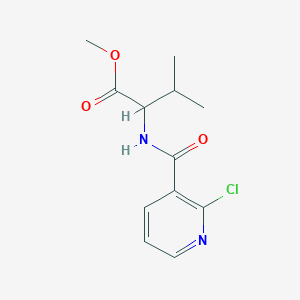
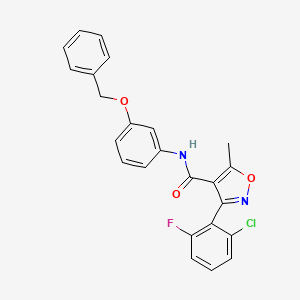
![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)
